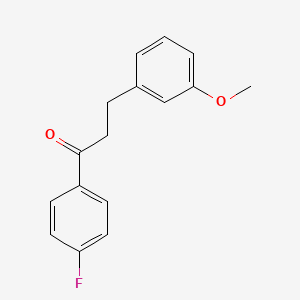

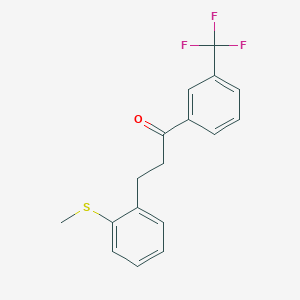

3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

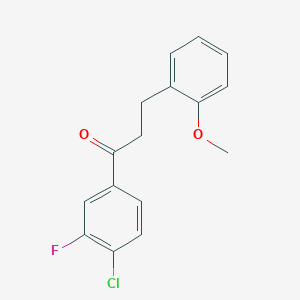

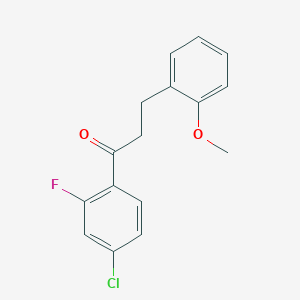

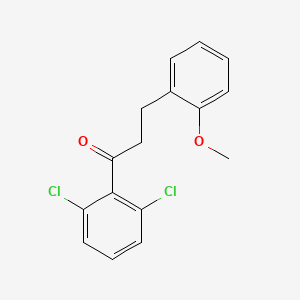

3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone (TMTP) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. TMTP is a heterocyclic compound with a sulfur atom in its structure, which is known to possess unique properties that make it a promising candidate for further study. TMTP has the potential to be used in a variety of ways, including as a reagent in synthesis, as a catalyst in chemical reactions, and even as a potential therapeutic agent.

Aplicaciones Científicas De Investigación

Environmental Impact and Applications

Use of compounds like 3-trifluoromethyl-4-nitrophenol (TFM) has been limited geographically, mainly to the Great Lakes basin, for controlling sea lampreys. The environmental impact of such compounds is notable, but transient, with aquatic communities reverting to pre-treatment conditions post-application. TFM, specifically, is not persistent, is detoxified relatively quickly, and poses minimal long-term toxicological risks. Interestingly, it's relatively non-toxic to mammals and does not threaten wildlife at treatment levels. However, its role as an estrogen agonist warrants further investigation to understand the full extent of its environmental impact (Hubert, 2003).

Pharmaceutical and Therapeutic Applications

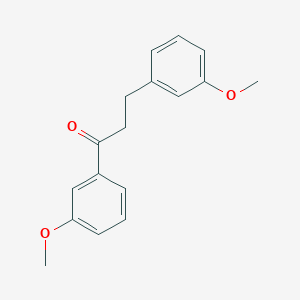

Various derivatives of cinnamic acids, akin to 3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone, have shown significant promise in medicinal research, particularly as antitumor agents. The 3-phenyl acrylic acid structure inherent in these compounds offers multiple reactive sites, making them versatile for various chemical reactions. Despite their rich medicinal tradition, these derivatives have been underutilized for decades. However, recent attention towards these compounds has unveiled their potential in anticancer research, marking them as promising candidates for further therapeutic development (De, Baltas, & Bedos-Belval, 2011).

Implications in Organic Electronics

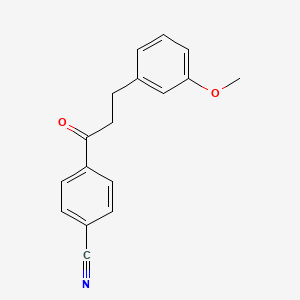

Rubrene and its derivatives, similar in structure to this compound, have been at the forefront of organic electronics due to their high charge carrier mobility. Despite their widespread interest, the synthesis of rubrene derivatives has remained relatively unchanged. Recent studies propose alternate routes for synthesis with substitutions on peripheral aromatic rings and the core, potentially enhancing the electronic properties of these materials. This represents a significant opportunity for advancements in organic electronics, highlighting the importance of these compounds in material science (Douglas, Clapham, & Murphy, 2020).

Role in Antitubercular Drug Design

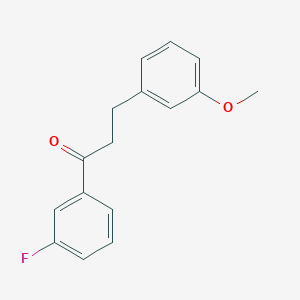

Fluorinated substituents, like the trifluoromethyl group, have been integral in antitubercular drug design due to their ability to modulate pharmacodynamic and pharmacokinetic behavior. The trifluoromethyl group, in particular, has been widely used in antitubercular research. The addition of this group to anti-tuberculosis agents has been speculated to improve their potency. Understanding the role of the trifluoromethyl group in drug likeness and antitubercular activity can provide valuable insights for future drug design and development (Thomas, 1969).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(2-methylsulfanylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3OS/c1-22-16-8-3-2-5-12(16)9-10-15(21)13-6-4-7-14(11-13)17(18,19)20/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYWJXSTBORTHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644337 |

Source

|

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898780-25-1 |

Source

|

| Record name | 1-Propanone, 3-[2-(methylthio)phenyl]-1-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.